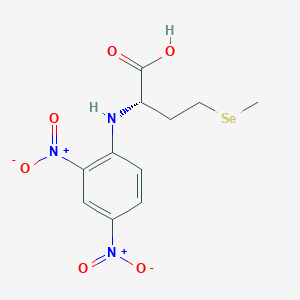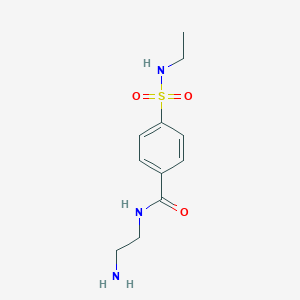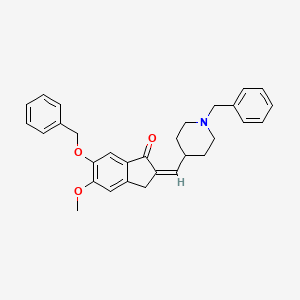![molecular formula C18H24O2 B12639140 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one CAS No. 920975-01-5](/img/structure/B12639140.png)
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one ist eine organische Verbindung mit einer komplexen Struktur, die eine Ethoxygruppe, einen Phenylring und eine Dienylkette umfasst.
Vorbereitungsmethoden
Die Synthese von 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one beinhaltet typischerweise mehrstufige organische Reaktionen. Die Syntheseroute kann Folgendes umfassen:
Bildung der Dienylkette: Dies kann durch eine Reihe von Reaktionen erreicht werden, die von einfacheren Alkenen oder Alkinen ausgehen.
Anlagerung der Ethoxygruppe: Dieser Schritt beinhaltet häufig die Verwendung von Ethylisierungsmitteln unter kontrollierten Bedingungen.
Kopplung mit dem Phenylring: Dies kann durch verschiedene Kopplungsreaktionen wie Suzuki- oder Heck-Kopplung erfolgen, die Palladiumkatalysatoren und spezifische Reaktionsbedingungen erfordern.
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei großtechnische Reaktoren und kontinuierliche Verfahren eingesetzt werden.
Analyse Chemischer Reaktionen
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one kann verschiedene Arten von chemischen Reaktionen eingehen:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können die Dienylkette in eine gesättigte Alkylkette umwandeln.
Substitution: Die Ethoxygruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden, wobei häufig Reagenzien wie Natriumhydrid oder Lithiumaluminiumhydrid verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien oder Pharmazeutika.
Biologie: Diese Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich ihrer Auswirkungen auf zelluläre Prozesse oder ihrer Verwendung als Sonde in biochemischen Assays.
Medizin: Forschung kann ihr Potenzial als therapeutisches Mittel untersuchen, insbesondere wenn sie bioaktive Eigenschaften aufweist.
Industrie: Es kann bei der Entwicklung neuer Polymere oder als Zwischenprodukt bei der Synthese anderer Industriechemikalien verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade würden detaillierte experimentelle Studien erfordern, um sie aufzuklären.
Wirkmechanismus
The mechanism by which 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one: Diese Verbindung hat eine ähnliche Phenylringstruktur, aber einen anderen Substituenten, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanon: Diese Verbindung hat einen Cyclohexenylring anstelle einer Dienylkette, was sich auf ihre Reaktivität und Anwendungen auswirkt.
Eigenschaften
CAS-Nummer |
920975-01-5 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[4-(4-ethoxyocta-1,3-dienyl)phenyl]ethanone |
InChI |
InChI=1S/C18H24O2/c1-4-6-9-18(20-5-2)10-7-8-16-11-13-17(14-12-16)15(3)19/h7-8,10-14H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
AONCAAXKPQLHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC=CC1=CC=C(C=C1)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)

![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)



![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)

![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)


